4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene
Description
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is a fluorinated aromatic compound featuring an isothiocyanate (-NCS) functional group and a bulky biphenyl-butyl substituent. Its molecular structure comprises a central benzene ring substituted at positions 1, 2, and 4:
- Position 1: Isothiocyanate group (-NCS), a reactive moiety commonly used in synthesizing thioureas and heterocyclic compounds.
- Position 2: Fluorine atom, which influences electronic properties and metabolic stability.
- Position 4: A biphenyl group with a para-butyl chain, contributing to hydrophobicity and steric bulk.
However, its sensitivity to moisture and lachrymatory nature (tear-inducing) necessitate careful handling .
Properties
CAS No. |
921937-66-8 |
|---|---|
Molecular Formula |
C23H20FNS |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[4-(4-butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C23H20FNS/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-14-23(25-16-26)22(24)15-21/h5-15H,2-4H2,1H3 |
InChI Key |
HUCVSUNVYRMLLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N=C=S)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, such as the use of green solvents and waste minimization techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and isothiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared below with structurally related isothiocyanate derivatives, focusing on substituent effects, reactivity, and physicochemical properties.
Analysis of Substituent Effects
Electronic Properties :
- The biphenyl-butyl group in the target compound is electron-donating, reducing the electrophilicity of the -NCS group compared to the electron-withdrawing -Cl in 5-chloro-2-fluorophenyl isothiocyanate. This difference impacts reactivity in nucleophilic additions or cyclization reactions.
- Fluorine in both compounds enhances metabolic stability and lipophilicity but reduces polar surface area.
However, it enhances solubility in nonpolar solvents, making it suitable for hydrophobic matrices. In contrast, 5-chloro-2-fluorophenyl isothiocyanate’s smaller structure allows better penetration into biological membranes, favoring agrochemical applications .
Stability and Handling :
- Both compounds are moisture-sensitive due to the reactive -NCS group, but the target compound’s larger hydrophobic substituent may marginally improve stability by reducing water accessibility.
Research Findings
- Synthetic Utility : The biphenyl-butyl derivative’s steric bulk complicates purification but enables unique applications in supramolecular chemistry. For example, its planar biphenyl system may facilitate π-π stacking in liquid crystal phases.
- Toxicity Profile : Like most isothiocyanates, both compounds are lachrymatory, but the target compound’s lower volatility (due to higher molar mass) may reduce inhalation risks.
Biological Activity
Chemical Structure and Properties
The compound has a complex structure characterized by a fluorinated isothiocyanate group, which plays a crucial role in its biological interactions. The molecular formula is C19H18FNS, and it features a phenyl ring substituted with a butyl group, contributing to its lipophilicity and potential bioactivity.
Structural Formula
The biological activity of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene primarily revolves around its interaction with cellular targets. It is known to act as an inhibitor of certain enzymes and modulators of ion channels , particularly affecting chloride channels. This modulation can lead to alterations in neuronal excitability and muscle function, making it a candidate for further investigation in neuropharmacology.
Toxicological Studies
Recent studies have highlighted the toxicity profile of this compound. In acute toxicity tests, it exhibited low toxicity levels in rodent models, with no significant irritative effects noted on ocular or dermal exposure. However, chronic exposure studies indicated potential endocrine disruption effects, particularly on adrenal tissues, suggesting a need for caution in its application.
Case Studies
- Neurotoxic Effects : Research has shown that the compound can induce hyperexcitability in neuronal cultures, leading to convulsions in animal models. This effect has been linked to its action on glutamate-dependent chloride channels .
- Endocrine Disruption : In studies involving repeated dosing in rats, there were notable increases in adrenal gland weights and signs of vacuolization, indicating possible endocrine disruption. The compound's potential to cause tumors in reproductive organs was also observed .
Comparative Biological Activity
| Compound Name | Mechanism of Action | Toxicity Level | Notable Effects |
|---|---|---|---|
| 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene | Chloride channel modulation | Low acute toxicity; chronic endocrine disruption | Hyperexcitability, potential tumorigenesis |
| Broflanilide | Modulator of ion channels | Low acute toxicity; potential carcinogen | Adrenal toxicity, reproductive organ tumors |
Research Findings
Recent research findings emphasize the compound's dual nature as both a potential therapeutic agent and a hazardous substance under certain conditions.
- Neuropharmacological Applications : Investigations into its use as a neuroprotective agent are ongoing, particularly due to its effects on ion channels which could be harnessed for therapeutic purposes.
- Environmental Impact : The persistence of this compound in environmental matrices poses questions about its long-term ecological effects and necessitates further studies to assess its impact on non-target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
